N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride
Description
N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2OS.ClH/c17-16(18,19)12-22-7-6-21(10-13-1-8-23-11-13)14-9-15(14)2-4-20-5-3-15;/h1,8,11,14,20H,2-7,9-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZYMJZWMXKCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2N(CCOCC(F)(F)F)CC3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the Thiophen-3-ylmethyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the 2-(2,2,2-trifluoroethoxy)ethyl Group: This step may involve etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to certain receptors in the body to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Ion Channels: Modulating the activity of ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride
- N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrobromide
Uniqueness
N-(thiophen-3-ylmethyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-6-azaspiro[2.5]octan-2-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of both thiophene and trifluoroethoxy groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
